6-Benzyl-7-hexyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
6-Benzyl-7-hexyl-1,2,3,4-tetrahydronaphthalene is a chemical compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a benzyl group at the 6th position and a hexyl group at the 7th position on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-7-hexyl-1,2,3,4-tetrahydronaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which undergoes hydrogenation to form 1,2,3,4-tetrahydronaphthalene.
Functionalization: The tetrahydronaphthalene is then functionalized at the 6th and 7th positions through Friedel-Crafts alkylation reactions. Benzyl chloride and hexyl chloride are commonly used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-7-hexyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
6-Benzyl-7-hexyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to cell signaling and receptor interactions due to its structural similarity to certain bioactive molecules.
Industry: It can be used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Benzyl-7-hexyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The benzyl and hexyl groups may enhance its binding affinity to certain receptors or enzymes, influencing various biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the hexyl group at the 7th position.
7-Hexyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the benzyl group at the 6th position.
1,2,3,4-Tetrahydronaphthalene: The parent compound without any substituents.
Uniqueness
6-Benzyl-7-hexyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both benzyl and hexyl groups, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence its reactivity, binding affinity, and overall functionality in various applications.
Properties
CAS No. |
917774-36-8 |
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Molecular Formula |
C23H30 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
6-benzyl-7-hexyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C23H30/c1-2-3-4-8-13-22-17-20-14-9-10-15-21(20)18-23(22)16-19-11-6-5-7-12-19/h5-7,11-12,17-18H,2-4,8-10,13-16H2,1H3 |
InChI Key |
UBJQLGOBKKDWEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C2CCCCC2=C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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